![molecular formula C19H21ClN2O2 B2945358 1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol CAS No. 898651-35-9](/img/structure/B2945358.png)

1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

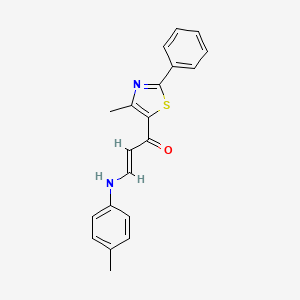

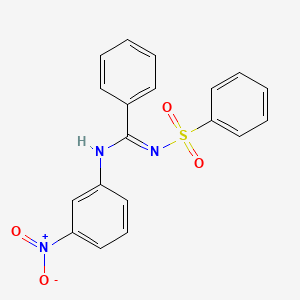

The compound “1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a chlorophenoxy group, which consists of a chlorine atom and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and a propanol group. The benzimidazole ring is aromatic and planar, while the chlorophenoxy group would introduce polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might undergo electrophilic substitution reactions, while the chlorophenoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar chlorophenoxy group and the hydroxyl group of the propanol might make the compound somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Catalytic Applications

- Transfer Hydrogenation Catalysts : The synthesis of ionic liquid-based Ru(II)–phosphinite compounds, including 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, has been explored for their catalytic use in transfer hydrogenation. The catalytic activity of these complexes demonstrates efficient conversion rates in the transfer hydrogenation of various ketones, showcasing the potential of benzimidazole derivatives in catalysis (Aydemir et al., 2014).

Material Science

- Synthesis of Benzimidazole Derivatives : Research into the synthesis of benzimidazole derivatives, such as the preparation of solvated bisimidazole compounds, provides insights into the structural and electronic properties of these materials. These studies contribute to the understanding of benzimidazole derivatives as potential materials for various applications, including their use in electronic devices and sensors (Felsmann et al., 2012).

Agricultural Applications

- Fungicide Carrier Systems : Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have been developed for sustained release in agricultural applications. These carrier systems aim to reduce environmental toxicity and improve the efficiency of fungicide delivery to plants, highlighting the importance of benzimidazole derivatives in enhancing agricultural practices (Campos et al., 2015).

Antifungal and Antiviral Properties

- Antifungal Activity : The synthesis and in vitro evaluation of 1,2,3-triazole derivatives, including 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, against Candida strains demonstrate the potential antifungal applications of benzimidazole derivatives. These findings suggest the possibility of designing new drug candidates based on benzimidazole scaffolds for treating fungal infections (Lima-Neto et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-2-17(23)19-21-15-9-4-5-10-16(15)22(19)12-7-13-24-18-11-6-3-8-14(18)20/h3-6,8-11,17,23H,2,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHIXJHCBGTXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2945293.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)